21-Acetyl-6α-chlorotriamcinolone Acetonide
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Overview
Description
21-Acetyl-6α-chlorotriamcinolone Acetonide is a synthetic corticosteroid compound. It is a derivative of triamcinolone acetonide, which is widely used for its anti-inflammatory and immunosuppressive properties. The compound is characterized by its molecular formula C26H32ClFO7 and a molecular weight of 510.98 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Acetyl-6α-chlorotriamcinolone Acetonide typically involves the acetylation of 6α-chlorotriamcinolone acetonide. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is usually conducted at room temperature to avoid any degradation of the product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is typically stirred for several hours, followed by purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 21-Acetyl-6α-chlorotriamcinolone Acetonide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
21-Acetyl-6α-chlorotriamcinolone Acetonide has diverse applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: Employed in studies investigating the effects of corticosteroids on cellular processes and gene expression.
Medicine: Utilized in the development of new anti-inflammatory and immunosuppressive drugs.
Mechanism of Action
The mechanism of action of 21-Acetyl-6α-chlorotriamcinolone Acetonide involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate the transcription of anti-inflammatory and immunosuppressive genes. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Triamcinolone Acetonide: A more commonly used corticosteroid with similar anti-inflammatory properties.
Fluocinolone Acetonide: Another corticosteroid with potent anti-inflammatory effects.
Betamethasone: A corticosteroid with a similar mechanism of action but different chemical structure.
Uniqueness: 21-Acetyl-6α-chlorotriamcinolone Acetonide is unique due to its specific acetylation at the 21st position and the presence of a chlorine atom at the 6α position. These structural modifications enhance its stability and potency compared to other corticosteroids .
Properties
CAS No. |
1181-32-4 |
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Molecular Formula |
C₂₆H₃₂ClFO₇ |
Molecular Weight |
510.98 |
Synonyms |
(6α,11β,16α)-21-(Acetyloxy)-6-chloro-9-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione; 6α-Chloro-9-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione 21-Acetate Cyclic 16,17-Acetal with Acetone_x000B_ |
Origin of Product |
United States |
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